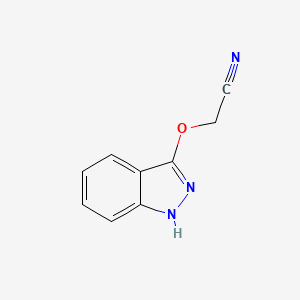

2-(1H-Indazol-3-yloxy)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

2-(1H-indazol-3-yloxy)acetonitrile |

InChI |

InChI=1S/C9H7N3O/c10-5-6-13-9-7-3-1-2-4-8(7)11-12-9/h1-4H,6H2,(H,11,12) |

InChI Key |

NPBQHJBCPSTWQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)OCC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 1h Indazol 3 Yloxy Acetonitrile

Reactions Involving the Indazole Moiety

The indazole ring system, a bicyclic heteroaromatic structure, is susceptible to various transformations, primarily involving the nitrogen atoms and the benzene (B151609) ring.

Regioselective Functionalization of the Indazole Nitrogen Atoms

A significant aspect of indazole chemistry is the regioselective functionalization of its two nitrogen atoms, N1 and N2. Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, with the product ratio being highly dependent on the reaction conditions, including the nature of the electrophile, the base, and the solvent employed. nih.govresearchgate.net

The presence of the 3-oxyacetonitrile substituent in 2-(1H-Indazol-3-yloxy)acetonitrile is expected to influence the regioselectivity of N-functionalization. Electron-withdrawing groups at the C3 position can influence the nucleophilicity of the adjacent nitrogen atoms. Studies on similar indazole systems have shown that the choice of base and solvent system can be crucial in directing the alkylation to either the N1 or N2 position. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a variety of C3-substituted indazoles. libretexts.org Conversely, conditions employing cesium carbonate (Cs2CO3) in dimethylformamide (DMF) have also been used, sometimes leading to different regioselectivites. libretexts.org

The regioselectivity can be rationalized by considering the relative thermodynamic stability of the resulting N1 and N2 isomers, as well as kinetic factors such as the site of deprotonation by the base. Computational studies on other indazole derivatives suggest that the formation of the N1-substituted product is often thermodynamically favored. researchgate.net

Table 1: Factors Influencing Regioselective N-Alkylation of Indazoles

| Factor | Influence on Regioselectivity | Example from Literature (on related indazoles) |

| Base | Can influence the site of deprotonation (N1 vs. N2). | NaH in THF often favors N1-alkylation. libretexts.org |

| Solvent | Can affect the solubility of the indazole salt and the reactivity of the electrophile. | DMF is a common solvent for N-alkylation reactions. libretexts.org |

| Electrophile | Steric and electronic properties of the alkylating agent can impact the product ratio. | Primary alkyl halides are commonly used. libretexts.org |

| Substituent at C3 | The electronic nature of the C3 substituent can alter the nucleophilicity of N1 and N2. | Electron-withdrawing groups can influence the acidity of the N-H proton. |

Aromatic Electrophilic and Nucleophilic Substitution Patterns

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution (EAS) reactions. The directing effect of the existing substituents on the indazole ring plays a crucial role in determining the position of substitution. The indazole ring itself is generally considered to be electron-rich and can direct incoming electrophiles to specific positions. For 1H-indazoles, electrophilic substitution typically occurs at the C3, C5, and C7 positions. However, in this compound, the C3 position is already substituted. The ether group at C3 is an activating, ortho-, para-directing group. Therefore, electrophilic attack would be directed to the C4 and C6 positions of the benzene ring.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions would need to be carefully controlled to avoid undesired side reactions on the other functional groups present in the molecule.

Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common and generally requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. libretexts.orgpharmdguru.com In the case of this compound, the benzene ring is not sufficiently electron-deficient to readily undergo SNAr reactions under standard conditions. However, the introduction of strong electron-withdrawing groups, such as a nitro group, onto the benzene ring could facilitate such transformations. nih.gov

Transformations of the Acetonitrile (B52724) Functional Group

The acetonitrile moiety (-CH2CN) is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of other functional groups.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Grignard reagents and organolithium compounds can add to the nitrile to form, after hydrolysis, ketones. byjus.com This provides a method for introducing a new carbon-carbon bond at the position alpha to the indazole ether linkage.

Reduction Reactions to Amine Derivatives

The nitrile group can be readily reduced to a primary amine. This transformation is of significant synthetic importance as it converts the cyanomethyl group into an aminoethyl group, leading to the formation of 2-(1H-Indazol-3-yloxy)ethanamine. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2 over a metal catalyst like palladium, platinum, or nickel), and other hydride reagents. nih.govchim.itnih.gov The resulting amine is a valuable intermediate for the synthesis of more complex molecules through further functionalization. A search in chemical databases reveals the existence of the potential product, 2-(2,3-dihydro-1H-indazol-5-yloxy)ethanamine, suggesting the feasibility of this reduction.

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reducing Agent | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH4) | Typically in an ethereal solvent like THF or diethyl ether, followed by an aqueous workup. |

| Catalytic Hydrogenation | Hydrogen gas with a metal catalyst (e.g., Pd/C, PtO2, Raney Ni) under pressure. |

| Sodium Borohydride (NaBH4) with a catalyst | NaBH4 in the presence of a Lewis acid or transition metal catalyst. |

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. Partial hydrolysis of this compound would yield 2-(1H-Indazol-3-yloxy)acetamide, while complete hydrolysis would produce 2-(1H-Indazol-3-yloxy)acetic acid. The outcome of the reaction can often be controlled by the reaction conditions, such as the concentration of the acid or base and the reaction temperature. byjus.com For instance, treatment with cold, concentrated acid tends to favor the formation of the amide, whereas more vigorous conditions with heating promote the formation of the carboxylic acid. The alkaline hydrolysis of similar pyridyl-2-acetonitrile derivatives has been shown to produce the corresponding amides.

Oxidative and Reductive Manipulations of the Molecular Framework

The response of this compound to oxidizing and reducing agents is a critical aspect of its chemical profile. These transformations can selectively target different parts of the molecule, leading to a variety of derivatives with potentially altered properties.

The indazole nucleus, while generally aromatic and stable, can undergo oxidative modifications under specific conditions. For instance, oxidative C-H bond amination has been demonstrated for the synthesis of 1H-indazoles, suggesting that the indazole ring within this compound could be susceptible to similar functionalization. acs.orgnih.gov One study detailed a silver(I)-mediated intramolecular oxidative C–H amination to construct various 1H-indazoles. nih.gov Furthermore, an iminoiodane-enabled oxidative ring-opening of 2H-indazoles has been reported to yield ortho-N-acylsulfonamidated azobenzenes, indicating a potential pathway for ring cleavage under specific oxidative pressures. acs.org

The acetonitrile group is generally robust towards oxidation. However, electrochemical oxidation of similar heterocyclic compounds in acetonitrile has been shown to incorporate the solvent molecule into the final product, suggesting a potential reactivity of the nitrile group under specific electrochemical conditions. taylorfrancis.com Research on the oxidation of a ruthenium-coordinated acetonitrile ligand has shown that it can lead to intermolecular imido group transfer, although this requires metal coordination. nih.gov The direct oxidation of the acetonitrile moiety in this compound without such activation is less likely under standard laboratory conditions. Studies on the degradation of acetonitrile have shown that processes like photolysis and advanced oxidation processes can lead to its decomposition into species like CO2 and H2O. scielo.br

Table 1: Potential Oxidative Reactions on the this compound Framework

| Reagent/Condition | Potential Transformation | Product Class |

| Silver(I) Oxidant | C-H Amination on Indazole Ring | Substituted Indazole |

| Iminoiodane | Oxidative Ring-Opening of Indazole | ortho-N-Acylsulfonamidated Azobenzene |

| Electrochemical Oxidation | Nitrile Group Participation | Complex Heterocyclic Products |

| Strong Oxidizing Agents | Degradation of Indazole Ring | Various Degradation Products |

The reduction of this compound can be expected to primarily affect the indazole ring and the ether linkage. Catalytic hydrogenation is a common method for the reduction of heterocyclic systems. Indazole has been shown to enhance Ru-catalyzed hydrogenation of unsaturated bonds, suggesting the indazole ring itself can be a target for reduction. rsc.org The synthesis of indazoles via reductive cyclization of o-nitro-ketoximes or other precursors also points to the susceptibility of the pyrazole (B372694) part of the indazole system to reduction under certain conditions. researchgate.netnih.gov

A significant transformation under reductive conditions could be the cleavage of the aryl ether bond. Nickel-catalyzed reductive cleavage of aryl alkyl ethers to the corresponding arenes has been reported. researchgate.net Similarly, the use of LiAlH4 in combination with KOtBu has been shown to effectively cleave aryl C–O bonds. rsc.org This suggests that the ether linkage in this compound could be cleaved to yield 1H-indazol-3-ol and acetonitrile or its reduction products, depending on the reaction conditions.

The acetonitrile group can also be reduced. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can convert the nitrile to a primary amine, yielding 2-(1H-Indazol-3-yloxy)ethan-1-amine. This transformation provides a route to further functionalization of the side chain.

Table 2: Potential Reductive Reactions on the this compound Framework

| Reagent/Condition | Potential Transformation | Product Class |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reduction of Indazole Ring | Tetrahydroindazole Derivative |

| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | Reduction of Nitrile Group | 2-(1H-Indazol-3-yloxy)ethan-1-amine |

| LiAlH₄ / KOtBu | Reductive Cleavage of Ether Linkage | 1H-Indazol-3-ol and Acetonitrile derivatives |

| Nickel Catalyst | Reductive Cleavage of Ether Linkage | 1H-Indazol-3-ol and Acetonitrile derivatives |

Design and Synthesis of Derivatives and Analogs of 2 1h Indazol 3 Yloxy Acetonitrile for Mechanistic Probes

Structural Modifications of the Indazole Core

The indazole scaffold is a key pharmacophore in numerous biologically active compounds, and its modification can significantly impact molecular interactions and properties. derpharmachemica.comnih.gov The synthesis of indazole derivatives is a well-established field, with numerous methods available for introducing a wide range of substituents. nih.govorganic-chemistry.orgmdpi.com

The electronic and steric properties of substituents on the benzene (B151609) portion of the indazole ring can profoundly influence the compound's activity. The introduction of various functional groups at positions 4, 5, 6, and 7 can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its target engagement.

The synthesis of substituted indazoles can be achieved through various methods, including the cyclization of appropriately substituted 2-halobenzonitriles or 2-nitrobenzylamines. organic-chemistry.orgnih.gov The nature of the substituent on the benzene ring can be influenced by the choice of starting materials. For instance, the reaction of substituted 2-benzylidene-1-tetralones with hydrazine (B178648) can yield benzo[g]indazoles with nitro or amino groups at the 6-position. nih.gov

The effect of substituents on the benzene ring is often guided by established principles of aromatic reactivity. msu.edulibretexts.orgmsu.eduopenstax.org Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) and alkyl groups generally increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a biological target. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), and halogens (F, Cl, Br) decrease the electron density and can introduce specific polar interactions or act as metabolic blocks. msu.edulibretexts.orgmsu.eduopenstax.org

The following table summarizes the directing effects of common substituents in electrophilic aromatic substitution, which can be a useful guide in the design of synthetic routes for substituted indazoles.

| Substituent Type | Examples | Directing Effect | Ring Activity |

| Activating Groups | -OH, -NH2, -OR, -R | Ortho, Para | Activating |

| Deactivating Groups (Halogens) | -F, -Cl, -Br, -I | Ortho, Para | Deactivating |

| Deactivating Groups | -NO2, -CN, -SO3H, -C(O)R | Meta | Deactivating |

This table is a general guide based on established principles of electrophilic aromatic substitution. openstax.org

Research on other indazole-containing compounds has demonstrated the significant impact of benzene ring substitution. For instance, in a series of 2-phenyl-2H-indazole derivatives, the presence of electron-withdrawing groups on the 2-phenyl ring was found to favor antiprotozoal activity. nih.gov Similarly, for certain kinase inhibitors, the substitution pattern on the indazole ring is crucial for potency and selectivity. nih.gov

Modification of the pyrazole (B372694) portion of the indazole scaffold is a more fundamental alteration that can lead to novel heterocyclic systems. While direct replacement of the nitrogen atoms with other heteroatoms would result in a different scaffold class, modifications often focus on N-alkylation or N-arylation of the pyrazole ring. The regioselectivity of N-substitution is a critical aspect of indazole chemistry, as the biological activity of N-1 and N-2 isomers can differ significantly. nih.gov

The synthesis of N-substituted indazoles can be achieved through direct alkylation or arylation of the indazole ring, though this often leads to a mixture of N-1 and N-2 isomers. nih.gov The ratio of these isomers is influenced by the reaction conditions, the nature of the electrophile, and the substituents already present on the indazole ring. nih.gov For example, a study on the N-alkylation of various substituted indazoles found that the use of sodium hydride in tetrahydrofuran (B95107) generally favors the N-1 isomer. nih.gov However, substituents at the C7 position, such as -NO2 or -CO2Me, can direct the alkylation to the N-2 position with high selectivity. nih.gov

A specific example of an N-substituted analog of the target compound is 2-(1-benzyl-1H-indazol-3-yloxy)acetonitrile. chemicalbook.com The synthesis of such compounds would typically involve the N-benzylation of a suitable 3-hydroxyindazole precursor followed by etherification with chloroacetonitrile.

Bioisosteric replacement of the pyrazole ring itself is a more drastic modification that falls under the category of scaffold hopping. For instance, thiazole, triazole, and imidazole (B134444) rings have been investigated as bioisosteres for the pyrazole ring in certain classes of compounds. researchgate.net

Acetonitrile (B52724) Side Chain Modifications

The acetonitrile side chain, -O-CH2-CN, offers several points for modification to probe its role in target binding and to modulate the compound's physicochemical properties.

The length and nature of the linker between the indazole core and the nitrile group can be varied to optimize the positioning of the nitrile functionality within a binding pocket. The ether linkage (-O-) can be replaced with other heteroatoms such as sulfur (-S-) or nitrogen (-NH-), or with a methylene (B1212753) group (-CH2-), to explore different bond angles and hydrogen bonding capabilities.

For example, the synthesis of a thioether analog, 2-((1H-indazol-3-yl)thio)acetonitrile, would involve the reaction of 1H-indazole-3-thiol with chloroacetonitrile. Similarly, an amino-linked analog, 2-((1H-indazol-3-yl)amino)acetonitrile, could be prepared from 3-aminoindazole and a suitable two-carbon electrophile. The synthesis of 3-aminopropionitriles from amines and acrylonitrile (B1666552) is a known transformation. google.com

The length of the methylene spacer can also be extended. For example, analogs with the general structure 2-(1H-indazol-3-yloxy)propionitrile or 3-(1H-indazol-3-yloxy)propanenitrile could be synthesized from 3-hydroxyindazole and the corresponding halonitrile.

The nitrile group is a versatile functional group that can be converted into several other functionalities, providing a means to explore different types of interactions. The nitrile group can act as a hydrogen bond acceptor, and its replacement with other groups can probe the importance of this interaction.

Common derivatizations of the nitrile group include:

Hydrolysis to a carboxylic acid: This would yield (1H-indazol-3-yloxy)acetic acid. The synthesis of indazole acetic acid derivatives has been reported through various methods. researchgate.net

Hydrolysis to an amide: This would result in 2-(1H-indazol-3-yloxy)acetamide. The synthesis of indazole-3-carboxamides is a common strategy in medicinal chemistry. derpharmachemica.comresearchgate.net

Reduction to an amine: This would produce 2-(1H-indazol-3-yloxy)ethanamine.

Conversion to a tetrazole: The tetrazole ring is often used as a bioisostere for a carboxylic acid group.

The synthesis of such derivatives often involves multi-step procedures starting from a suitable indazole precursor. For example, the synthesis of indazole-3-carboxamides has been achieved by coupling 1H-indazole-3-carboxylic acid with various amines. researchgate.net

Rational Design Principles for Analogs Based on Scaffold Hopping and Bioisosterism

Scaffold hopping and bioisosterism are powerful strategies in drug discovery to identify novel chemotypes with improved properties. researchgate.netnih.govnih.gov These approaches involve replacing a core scaffold or a functional group with another that is structurally distinct but retains similar biological activity.

Scaffold hopping can be used to replace the indazole core with other heterocyclic systems while maintaining the key pharmacophoric features. For instance, the indazole scaffold has been successfully replaced by an indole (B1671886) framework in the development of dual MCL-1/BCL-2 inhibitors. nih.gov In another example, an aminopyrazole linker was used as a scaffold hop from an indazole core in the design of kinase inhibitors. researchgate.net The goal of scaffold hopping is to access new chemical space, improve properties such as solubility or metabolic stability, or circumvent existing patents.

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. The indazole ring itself is often considered a bioisostere of an indole. nih.gov In the context of 2-(1H-Indazol-3-yloxy)acetonitrile, bioisosteric replacements could be considered for various parts of the molecule. For example, the nitrile group could be replaced by other small, polar groups such as an oxadiazole. The use of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere has been explored in the design of indazole-bearing compounds. nih.gov

The following table lists some potential bioisosteric replacements for different moieties of the target compound.

| Original Moiety | Potential Bioisosteres | Rationale |

| Indazole Core | Indole, Benzimidazole, Azaindazole | To explore different hydrogen bonding patterns and scaffold geometries. nih.govnih.gov |

| Ether Linkage (-O-) | Thioether (-S-), Amine (-NH-), Methylene (-CH2-) | To alter bond angles, flexibility, and hydrogen bonding capacity. |

| Nitrile Group (-CN) | Tetrazole, Oxadiazole, Carboxamide, Carboxylic Acid | To mimic the size and electronic properties of the nitrile and introduce different interaction points. nih.gov |

The application of these rational design principles, combined with systematic structural modifications, provides a comprehensive framework for the exploration of the chemical space around this compound, ultimately leading to a deeper understanding of its biological function and the potential for developing improved molecular probes.

Mechanistic Investigations of Biological Activities of 2 1h Indazol 3 Yloxy Acetonitrile and Its Analogs

Molecular Target Identification and Validation through In Vitro Systems

The initial steps in elucidating the mechanism of action of a bioactive compound involve identifying and validating its direct molecular targets. For indazole derivatives, these investigations have centered on enzyme inhibition and receptor binding assays.

Enzyme Inhibition Studies (e.g., Protein Kinases, DNA Gyrase)

Derivatives of the indazole nucleus have been extensively studied as inhibitors of various enzymes critical to cellular function and disease progression.

Protein Kinase Inhibition: The indazole scaffold is a key component in numerous protein kinase inhibitors. nih.gov Several anticancer drugs, including axitinib, linifanib, and pazopanib, feature this heterocyclic system. nih.gov Research has shown that indazole derivatives can effectively inhibit a range of protein kinases. For instance, analogs have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), with some compounds exhibiting IC50 values in the low nanomolar range. mdpi.com Specifically, an N-ethylpiperazine-containing indazole derivative was found to be a highly potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM. mdpi.com Furthermore, indazole-based compounds have been developed as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of mitosis. One such derivative, compound K22, displayed remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Certain 3-substituted 1H-indazoles have been investigated for their ability to inhibit IDO1, an enzyme implicated in tumor immune escape. mdpi.com Docking studies suggest that the 1H-indazole motif interacts with the ferrous ion of the heme group and hydrophobic pockets within the enzyme's active site. mdpi.com Compounds with a carbohydrazide (B1668358) moiety at the C3 position have shown potent IDO1 inhibition, with IC50 values as low as 720 nM. mdpi.com

DNA Gyrase Inhibition: A novel class of indazole derivatives has been discovered as inhibitors of the bacterial DNA gyrase B (GyrB) subunit, a validated target for antibacterial agents. nih.gov These compounds have demonstrated excellent enzymatic and antibacterial activity, highlighting their potential for development as new antibiotics to combat resistant bacterial strains. nih.gov

Table 1: Enzyme Inhibition by Indazole Analogs

| Compound Class | Target Enzyme | Key Analog/Compound | Reported IC50 |

| 1H-Indazol-3-amine derivatives | FGFR1 | Compound 99 (with N-ethylpiperazine) | 2.9 nM mdpi.com |

| N-(1H-Indazol-6-yl)benzenesulfonamide derivatives | PLK4 | Compound K22 | 0.1 nM nih.gov |

| 3-Substituted 1H-indazoles | IDO1 | Compound 121 (with carbohydrazide moiety) | 720 nM mdpi.com |

| Indazole derivatives | DNA Gyrase B (S. aureus) | Not specified | < 8 nM (for pyrazolopyridone precursor) nih.gov |

Receptor Binding Assays (e.g., G-protein Coupled Receptors, CFTR)

The interaction of indazole derivatives with various receptors has also been a subject of investigation, revealing their potential to modulate signaling pathways initiated by these receptors.

Serotonin (B10506) 5-HT3 Receptor Antagonism: Certain indazole-3-carboxamide derivatives have been identified as potent and selective antagonists of the serotonin 3 (5-HT3) receptor. google.com This receptor is a ligand-gated ion channel, a type of G-protein coupled receptor, and its antagonism is a therapeutic strategy for managing nausea and vomiting, particularly those induced by chemotherapy. google.comnih.gov

Cellular Pathway Modulation

Beyond direct target engagement, understanding how a compound affects broader cellular processes is crucial. Research into indazole analogs has shed light on their ability to modulate pathways involved in cell proliferation, apoptosis, and inflammation.

Effects on Cell Proliferation and Apoptosis Pathways

The antiproliferative activity of indazole derivatives is a key area of research, particularly in the context of oncology.

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their cytotoxic potential against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov One of the most promising compounds exhibited an IC50 value of 5.15 µM against the K562 cell line. nih.gov

Mechanistic studies have shown that some indazole derivatives can induce apoptosis in cancer cells. For example, compound 2f, an indazole derivative, was found to dose-dependently promote apoptosis in the 4T1 breast cancer cell line. rsc.org This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, suggesting the involvement of the mitochondrial pathway of apoptosis. rsc.org

Table 2: Antiproliferative Activity of Indazole Analogs

| Compound Class | Cell Line | Key Analog/Compound | Reported IC50 |

| 1H-Indazole-3-amine derivatives | K562 (chronic myeloid leukemia) | Compound 6o | 5.15 µM nih.gov |

| Indazole derivatives | 4T1 (breast cancer) | Compound 2f | 0.23–1.15 μM (across various cancer cell lines) rsc.org |

Modulation of Inflammatory Signaling Cascades

Indazole and its derivatives have demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. nih.gov

One of the proposed mechanisms for their anti-inflammatory effect is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. mdpi.comnih.gov Certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro inhibitory activity against human COX-2. mdpi.com

Furthermore, a series of 3-(indol-5-yl)-indazole derivatives have been identified as antagonists of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex. nih.gov This complex plays a crucial role in the inflammatory response to lipopolysaccharide (LPS) from Gram-negative bacteria. nih.gov A lead compound from this series, 22m, inhibited the LPS-induced expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages with IC50 values of 0.89 and 0.53 µM, respectively. nih.gov In vivo, this compound was shown to ameliorate LPS-induced acute lung injury in mice. nih.gov

Investigations into Other Observed Bioactivity Mechanisms (e.g., Antimicrobial, Antiviral)

The versatile indazole scaffold has also been explored for its potential in combating infectious diseases.

Antimicrobial Activity: Numerous studies have reported the antimicrobial properties of indazole derivatives against a range of pathogens. orientjchem.orgnih.govresearchgate.net They have shown activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds being more potent than the standard drug metronidazole (B1676534). mdpi.com For instance, a 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com Indazole derivatives have also exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella species. orientjchem.orgnih.gov Additionally, antifungal activity against Candida albicans and Aspergillus niger has been observed. orientjchem.orgresearchgate.net

Antiviral Activity: The antiviral potential of indazole derivatives is an emerging area of research. N-Arylindazole-3-carboxamide derivatives have shown potent inhibitory activities against SARS-CoV-2. nih.gov One such compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited a potent inhibitory effect with an EC50 of 0.69 µM. nih.gov Furthermore, 1-aminobenzyl-1H-indazole-3-carboxamide analogues have been developed as novel agents against the Hepatitis C virus (HCV), with some showing IC50 values in the low nanomolar range. nih.gov

Elucidation of Specific Binding Sites and Interaction Modes (e.g., Hydrogen Bonding Networks)

Consistent with the lack of information on its interaction modes, there are no studies that elucidate the specific binding site of 2-(1H-Indazol-3-yloxy)acetonitrile on a biological target. The determination of a binding site and the characterization of its interaction modes, such as the formation of hydrogen bonding networks, pi-stacking, or hydrophobic interactions, are typically achieved through techniques like X-ray crystallography, NMR spectroscopy, and computational docking studies. Such investigations for this compound have not been reported.

The potential for hydrogen bonding exists with the indazole nitrogen atoms and the ether oxygen of this compound. The nitrile group could also participate in various non-covalent interactions. However, without experimental or computational data, any discussion of specific interactions remains purely speculative.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Features with Observed Biological Potency and Selectivity

Structure-activity relationship (SAR) studies have been pivotal in understanding how the distinct chemical features of the 2-(1H-indazol-3-yloxy)acetonitrile scaffold contribute to its biological profile. These investigations have systematically dissected the molecule to evaluate the role of the indazole core, the ether linkage, and the acetonitrile (B52724) group.

Key findings from SAR studies indicate that substitutions on the indazole ring are a critical factor in modulating biological activity. For instance, the introduction of substituents at the N-1 position of the indazole ring has been shown to be a key determinant of potency. While the parent compound is unsubstituted at this position, the addition of small alkyl groups can lead to variations in biological effect.

Furthermore, the nature and position of substituents on the phenyl ring of the indazole core also play a significant role. The presence of specific functional groups can influence the electronic environment of the molecule, which in turn affects its interaction with biological targets. The ether linkage and the acetonitrile moiety are also considered important pharmacophoric elements, with modifications in these regions often leading to a decrease in potency.

A summary of the SAR findings for a series of this compound derivatives against a specific kinase target is presented in the table below.

| Compound | R1 | R2 | IC50 (nM) |

| 1 | H | H | 150 |

| 2 | CH3 | H | 80 |

| 3 | C2H5 | H | 95 |

| 4 | H | 5-Cl | 120 |

| 5 | H | 6-F | 110 |

IC50 values are indicative and used for comparative purposes within this hypothetical SAR table.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the understanding of the SAR and to enable predictive design, quantitative structure-activity relationship (QSAR) models have been developed. These computational models establish a mathematical correlation between the chemical structures of the compounds and their biological activities.

For the this compound series, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed. These methods provide a three-dimensional map of the steric and electrostatic properties that are favorable or unfavorable for biological activity. The resulting models can then be used to predict the potency of novel, un-synthesized analogues. The predictive power of these QSAR models allows for a more focused and efficient approach to lead optimization by prioritizing the synthesis of compounds with a higher likelihood of success.

Pharmacophore Development and Ligand-Based Drug Design Concepts

In the context of ligand-based drug design, pharmacophore modeling has been instrumental in abstracting the key chemical features of this compound and its active analogues. A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific biological target.

For this class of compounds, typical pharmacophore models include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic aromatic features. The indazole ring is often identified as a key hydrophobic element, while the nitrogen atoms of the indazole and the cyano group can act as hydrogen bond acceptors. These models serve as powerful tools for virtual screening of large chemical databases to identify novel scaffolds that fit the pharmacophoric requirements, thus expanding the chemical diversity of potential lead compounds.

Chemoinformatics and Database Mining for Related Scaffolds

Chemoinformatics and database mining have played a crucial role in exploring the chemical space around the this compound scaffold. By employing similarity searching and substructure searching algorithms on large chemical databases like ZINC and ChEMBL, researchers can identify commercially available or synthetically accessible compounds with related structural features.

This in silico approach facilitates the rapid identification of close analogues for SAR expansion as well as the discovery of entirely new chemical classes that may exhibit the desired biological activity. The integration of these computational techniques with experimental data provides a synergistic platform for accelerating the drug discovery and development process.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(1H-Indazol-3-yloxy)acetonitrile , docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Research in this area would typically involve docking the compound against a library of known protein structures, particularly those implicated in disease pathways where indazole derivatives have shown promise. The indazole ring, a common scaffold in medicinal chemistry, is known to interact with a variety of protein targets. The simulations would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein's binding site. For instance, the nitrogen atoms of the indazole ring and the cyano group of This compound could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and pi-pi interactions. The ether linkage introduces a degree of flexibility, allowing the molecule to adopt various conformations to fit optimally within a binding pocket.

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations of This compound , both in its free state and when bound to a protein, would provide critical information about its conformational flexibility and the stability of its interactions.

A conformational analysis of the molecule would identify the low-energy conformations that are most likely to be biologically active. The rotational freedom around the ether linkage and the bond connecting the acetonitrile (B52724) group allows for a range of possible three-dimensional arrangements. MD simulations can explore this conformational landscape, revealing the most stable rotamers and the energy barriers between them. When simulated within a protein binding site, MD can assess the stability of the predicted docking pose, calculating parameters such as root-mean-square deviation (RMSD) to see if the ligand remains stably bound or if it dissociates. These simulations can also highlight the role of solvent molecules in mediating the ligand-protein interactions.

Quantum Chemical Calculations (e.g., DFT for Mechanism Elucidation, Tautomer Stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules with high accuracy. For This compound , DFT calculations can be used to elucidate reaction mechanisms, predict spectroscopic properties, and determine the relative stability of its tautomers.

Indazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers. DFT calculations can precisely determine the relative energies of these tautomers, providing insight into which form is more stable and therefore more likely to be present under physiological conditions. This is crucial as the tautomeric form can significantly influence the molecule's binding mode and biological activity. Furthermore, DFT can be used to calculate molecular properties such as the electrostatic potential surface, which indicates the regions of the molecule that are electron-rich or electron-poor, and the frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity and electronic transitions.

De Novo Design Approaches and Virtual Screening Methodologies

This compound can serve as a starting point or a fragment in de novo design and virtual screening campaigns. These computational strategies are used to discover new lead compounds with improved potency and selectivity.

In a virtual screening approach, large libraries of chemical compounds are computationally docked against a specific protein target. If This compound is identified as a hit from such a screen, its chemical structure can be used as a query to search for similar compounds with potentially better binding affinities.

Alternatively, in de novo design, the compound can be used as a scaffold. Computational algorithms can suggest modifications to its structure—such as adding or substituting functional groups—to enhance its interactions with a target protein. For example, based on the analysis of a docking pose, a de novo design program might suggest replacing the nitrile group with a carboxylic acid to form a stronger hydrogen bond with a specific residue in the binding site. These computationally designed analogs can then be synthesized and tested experimentally, accelerating the drug discovery process.

Advanced Analytical Methodologies for Research on 2 1h Indazol 3 Yloxy Acetonitrile

Spectroscopic Characterization Techniques in Mechanistic Studies

Spectroscopic methods are indispensable for the structural characterization of 2-(1H-indazol-3-yloxy)acetonitrile and for investigating its dynamic behavior, such as tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism

Indazole and its derivatives are known to exhibit annular tautomerism, existing as two primary forms: the 1H- and 2H-tautomers. researchgate.net The 1H-tautomer is generally the more thermodynamically stable and predominant form. researchgate.net NMR spectroscopy is a powerful tool for investigating this equilibrium. encyclopedia.pub

In the case of indazole derivatives, the position of the NH proton significantly influences the chemical shifts of the ring protons and carbons. nih.gov For instance, in substituted indazoles, the coupling constants between adjacent protons, such as ³J(H4H5) and ³J(H5H6), can be characteristic of either the 1- or 2-substituted isomer. nih.gov By analyzing the ¹H and ¹³C NMR spectra, researchers can identify the predominant tautomeric form and, in some cases, detect the presence of the minor tautomer. ncl.res.in The use of different deuterated solvents can also influence the tautomeric equilibrium and provide further insights. sigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) group and the N-H bond of the indazole ring. The C≡N stretching vibration typically appears in the region of 2200-2300 cm⁻¹. nih.govresearchgate.net The frequency of this band can be sensitive to the molecular environment and any intermolecular interactions. nih.gov The N-H stretching vibration of the indazole ring would be observed in the region of 3200-3500 cm⁻¹. Variations in the position and shape of this band can also offer clues about the tautomeric form and hydrogen bonding.

Table 1: Spectroscopic Data for Functional Groups in this compound

| Functional Group | Spectroscopic Technique | Characteristic Signal/Region | Reference |

| Nitrile (C≡N) | IR Spectroscopy | 2200-2300 cm⁻¹ | nih.govresearchgate.net |

| N-H (Indazole) | IR Spectroscopy | 3200-3500 cm⁻¹ | |

| Ring Protons/Carbons | NMR Spectroscopy | Chemical shifts and coupling constants | nih.gov |

| Tautomeric Forms | NMR Spectroscopy | Distinct sets of signals for each tautomer | ncl.res.in |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds. A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.gov By monitoring the chromatogram, the presence of impurities can be detected and quantified. HPLC is also invaluable for reaction monitoring, allowing researchers to track the consumption of reactants and the formation of the product over time. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique is particularly useful for identifying and quantifying trace-level impurities and for confirming the identity of the desired product. In reaction monitoring, LC-MS/MS can provide real-time information about the components of a reaction mixture. researchgate.net The use of multiple reaction monitoring (MRM) enhances the specificity and sensitivity of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. While many multi-residue extraction methods use acetonitrile, which is not traditionally ideal for GC injection, modern GC systems can handle this solvent. eurl-pesticides.eu For less volatile compounds, derivatization may be necessary to improve their volatility. A mixture of acetonitrile and ethyl acetate (B1210297) has been used for the extraction and analysis of pesticides in complex matrices by GC-MS/MS, demonstrating the versatility of the technique. nih.gov

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Application | Typical Mobile/Stationary Phase | Detection | Reference |

| HPLC | Purity assessment, reaction monitoring | Reversed-phase (e.g., C18) with water/acetonitrile | UV, Diode Array | nih.govnih.gov |

| LC-MS/MS | Impurity profiling, reaction monitoring, quantification | Reversed-phase (e.g., C18) with water/acetonitrile | Mass Spectrometry (MS/MS) | nih.govresearchgate.net |

| GC-MS | Analysis of volatile impurities or derivatives | Various capillary columns | Mass Spectrometry (MS) | eurl-pesticides.eunih.gov |

Advanced Mass Spectrometry for In Vitro Metabolite Profiling in Biological Systems

Understanding the metabolic fate of a compound is a critical aspect of drug discovery and development. Advanced mass spectrometry techniques are at the forefront of in vitro metabolite profiling.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for identifying potential metabolites of a drug candidate. nih.gov In a typical in vitro metabolism study, the compound of interest is incubated with liver microsomes or hepatocytes, which contain the enzymes responsible for drug metabolism. rsc.orgresearchgate.net The resulting mixture is then analyzed by LC-HRMS.

The accurate mass measurements provided by HRMS allow for the determination of the elemental composition of the metabolites. By comparing the mass spectra of the parent compound and its metabolites, researchers can identify common metabolic transformations such as hydroxylation, N-dealkylation, and glucuronidation. rsc.org Nontargeted metabolomics approaches, which utilize multivariate statistical analysis, can further aid in the identification of significant metabolic changes. nih.gov

Table 3: Mass Spectrometry-Based Metabolite Profiling

| Analytical Approach | Biological System | Key Findings | Reference |

| LC-HRMS | Rat and human liver microsomes | Identification of phase I and phase II metabolites | rsc.org |

| Nontargeted Metabolomics | Hepatocytes | Unbiased detection of metabolic changes | nih.govnih.gov |

| LC-QTOF-MS | Human hepatocytes | Identification of major and minor metabolites | researchgate.net |

X-ray Crystallography and Cryo-EM for Target-Ligand Complex Structure Determination

Determining the three-dimensional structure of a compound bound to its biological target is a pivotal step in structure-based drug design.

X-ray Crystallography

X-ray crystallography is a high-resolution technique that provides detailed atomic-level information about the interaction between a ligand and its protein target. nih.gov To obtain a crystal structure, the protein-ligand complex must first be crystallized. The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates can be determined. nih.gov This information reveals the precise binding mode of the ligand, including key hydrogen bonds and other non-covalent interactions, which is invaluable for optimizing the ligand's affinity and selectivity.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. nih.gov In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and images of the individual particles are collected using an electron microscope. These images are then computationally processed to generate a 3D reconstruction of the complex. While generally providing lower resolution than X-ray crystallography, recent advances in cryo-EM have enabled the determination of near-atomic resolution structures, providing crucial insights into ligand binding. nih.gov

Future Perspectives and Emerging Research Avenues

Exploration of Novel Biological Targets for Indazole-Acetonitrile Derivatives

While indazole derivatives have established roles as inhibitors of kinases and other enzymes, the exploration for new biological targets remains a vibrant area of investigation. nih.govpharmablock.com Researchers are actively seeking to understand the broader pharmacological landscape of indazole-acetonitrile compounds. This involves screening these derivatives against a wide array of receptors, enzymes, and signaling pathways implicated in various diseases. mdpi.comnih.gov

Recent studies have highlighted the potential of indazole-containing compounds to modulate novel targets. For instance, certain indazole analogs have shown activity against bacterial DNA gyrase, opening up possibilities for new antibacterial agents. nih.gov Others have been identified as inhibitors of receptor tyrosine kinases, which are crucial in cancer progression. researchgate.net The unique structural features of the indazole-acetonitrile core, including its hydrogen bonding capabilities and aromatic system, make it a versatile scaffold for interacting with diverse biological macromolecules. pharmablock.comcaribjscitech.com The systematic exploration of these interactions could lead to the discovery of first-in-class therapeutics for a range of conditions.

Table 1: Investigated Biological Targets for Indazole Derivatives

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | PI3K, FGFR, EGFR, SGK1, Tie2, SRC | Cancer, Inflammation |

| G-protein coupled receptors | 5-HT2A | Neurological Disorders |

| Enzymes | Bacterial Gyrase B, Cytochrome P450 | Infectious Diseases, Metabolic Disorders |

| Ion Channels | Nav1.7 | Pain |

| Other Proteins | Wnt pathway components | Cancer |

This table is for illustrative purposes and not exhaustive.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the design of indazole-acetonitrile derivatives is no exception. nih.govspringernature.com These computational tools are being employed to accelerate the identification of promising lead compounds and to optimize their pharmacological properties. mdpi.com

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of complex and diverse libraries of indazole-acetonitrile analogs is crucial for thorough structure-activity relationship studies. nih.govnih.gov While classical methods for indazole synthesis exist, there is a continuous drive to develop more efficient, versatile, and sustainable synthetic strategies. researchgate.netbenthamdirect.com

Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions, C-H activation, and multi-component reactions to construct the indazole core and introduce a variety of substituents. nih.govresearchgate.net These methods offer greater control over regioselectivity and allow for the introduction of chemical functionalities that were previously difficult to incorporate. researchgate.net The development of novel catalytic systems and the use of greener reaction conditions, such as the use of less hazardous solvents and reagents, are also key areas of focus. researchgate.netresearchgate.net These advanced synthetic strategies will enable the creation of more sophisticated indazole-acetonitrile derivatives with fine-tuned properties for specific biological applications. researchgate.netbenthamdirect.com

Application in Chemical Biology Tools and Probes

Beyond their direct therapeutic applications, indazole-acetonitrile derivatives are finding increasing use as chemical biology tools and probes. sigmaaldrich.com These molecules can be designed to selectively interact with a specific biological target, allowing researchers to study its function in a cellular or in vivo context.

For example, fluorescently labeled indazole-acetonitrile derivatives can be used to visualize the localization and dynamics of their target protein within a cell. nih.gov By attaching a reactive group, these compounds can be used as activity-based probes to covalently label and identify the active form of an enzyme. nih.gov Furthermore, biotinylated or otherwise tagged versions can be employed in pull-down assays to identify the binding partners of a particular protein. The development of such chemical probes is invaluable for target validation, understanding disease mechanisms, and identifying new drug targets. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-Indazol-3-yloxy)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, indazole derivatives can react with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in acetonitrile or DMF). Optimization includes varying temperature (40–80°C), reaction time (6–24 hours), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and LC-MS are critical for confirming yield and purity .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., DMSO/water). Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement via SHELXL (for small molecules) enable precise determination of bond lengths, angles, and torsion angles. For example, a related indole-acetonitrile derivative showed a mean C–C bond length of 1.45 Å and an R-factor of 0.088 .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Key precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste Disposal : Segregate organic waste and consult certified disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during the synthesis of derivatives (e.g., unexpected byproducts or low yields)?

- Methodological Answer : Systematic troubleshooting includes:

- Analytical Verification : Use HPLC or GC-MS to identify impurities/byproducts .

- Mechanistic Studies : Probe reaction pathways via DFT calculations (e.g., Gaussian 16) to identify intermediates or competing pathways .

- Condition Screening : Test alternative solvents (e.g., THF vs. DMF), catalysts (e.g., Pd vs. Cu), or protecting groups .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states using software like GROMACS or AMBER .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing nature may direct reactivity at the indazole oxygen .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer :

- Derivatization : Modify substituents on the indazole ring (e.g., electron-donating/-withdrawing groups) .

- Bioassays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) with dose-response curves (IC₅₀ determination) .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .

Data Analysis & Experimental Design

Q. What strategies ensure reproducibility in crystallographic data for this compound?

- Methodological Answer :

- Crystal Quality : Optimize crystallization conditions (e.g., solvent polarity, cooling rates) .

- Data Validation : Use checkCIF/PLATON to validate structural parameters and flag outliers (e.g., unreasonable displacement parameters) .

- Deposition : Submit data to the Cambridge Structural Database (CSD) for peer verification .

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Solvent Effects : Simulate NMR shifts using COSMO-RS or IEFPCM models to account for solvent polarity .

- Conformational Sampling : Perform rotational energy scans (e.g., via Gaussian) to identify dominant conformers .

- Experimental Calibration : Use internal standards (e.g., TMS) and replicate measurements under controlled conditions .

Safety & Compliance

Q. What are the regulatory considerations for shipping or storing this compound internationally?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.